molecular formula C8H4ClNO2 B1603510 3-Chloro-5-cyanobenzoic acid CAS No. 327056-71-3

3-Chloro-5-cyanobenzoic acid

Cat. No. B1603510
CAS RN: 327056-71-3
M. Wt: 181.57 g/mol
InChI Key: CAZBPYYWJAVBMY-UHFFFAOYSA-N
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Description

3-Chloro-5-cyanobenzoic acid is a chemical compound with the CAS Number: 327056-71-3 . It has a molecular weight of 181.58 and its IUPAC name is 3-chloro-5-cyanobenzoic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Chloro-5-cyanobenzoic acid is 1S/C8H4ClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) . This indicates that the molecule consists of 8 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3-Chloro-5-cyanobenzoic acid is a solid at room temperature . It is stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Organic Synthesis and Material Science

3-Chloro-5-cyanobenzoic acid and its derivatives are utilized in organic synthesis, contributing to the development of novel compounds with potential applications in various industries. For instance, the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes using an efficient polymer-supported catalyst showcases the compound's role in creating structures with significant antiviral activity (Naidu et al., 2012). Another example includes the synthesis of polymerizable benzoic acid derivatives, which form liquid-crystalline complexes with potential applications in materials science (Kishikawa et al., 2008).

Environmental Chemistry

The compound's derivatives also play a role in environmental chemistry, particularly in understanding the behavior of chlorinated organic compounds in water treatment processes. Studies on the relationship between chlorine consumption and by-products formation provide insights into how compounds like 3-Chloro-5-cyanobenzoic acid and its analogs react in water treatment scenarios, which is crucial for improving the safety and efficiency of drinking water disinfection processes (Chang et al., 2006).

Advanced Materials

In the realm of advanced materials, the synthesis and characterization of complexes and polymers derived from benzoic acid derivatives, including those related to 3-Chloro-5-cyanobenzoic acid, highlight their potential in creating new materials with unique properties. For example, the fixation of multilayered structures of liquid-crystalline complexes and the investigation of their stability and removal processes offer valuable information for the development of nanomaterials and coatings (Kishikawa et al., 2008).

Safety and Hazards

The safety information for 3-Chloro-5-cyanobenzoic acid indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-chloro-5-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZBPYYWJAVBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620511
Record name 3-Chloro-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-cyanobenzoic acid

CAS RN

327056-71-3
Record name 3-Chloro-5-cyanobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327056-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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